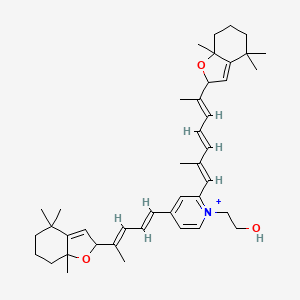
1-(2-Hydroxyethyl)-2-((1E,3E,5E)-2-methyl-6-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)hepta-1,3,5-trien-1-yl)-4-((1E,3E)-4-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)penta-1,3-dien-1-yl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-2-((1E,3E,5E)-2-methyl-6-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)hepta-1,3,5-trien-1-yl)-4-((1E,3E)-4-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)penta-1,3-dien-1-yl)pyridin-1-ium is a complex organic compound with a unique structure. This compound features multiple conjugated double bonds and a pyridinium ion, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyridinium ion and the attachment of the hydroxyethyl group. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and protective groups.
Conditions: Controlled temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or continuous flow reactors: To manage large-scale reactions.
Purification techniques: Such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group could be oxidized to form a carbonyl group.
Reduction: The double bonds in the conjugated system could be reduced to single bonds.
Substitution: Various substituents could be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in a fully saturated compound.
Applications De Recherche Scientifique
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying conjugated systems and pyridinium ions.
Biology: Potential use in studying cellular interactions or as a fluorescent probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in materials science or as a precursor for other complex molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to receptors: The pyridinium ion could interact with specific receptors or enzymes.
Modulating pathways: The compound might influence signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium ions: Other compounds with a pyridinium ion structure.
Conjugated systems: Compounds with similar conjugated double bonds.
Hydroxyethyl derivatives: Compounds with a hydroxyethyl group attached to different structures.
Uniqueness
This compound’s unique combination of a pyridinium ion, conjugated system, and hydroxyethyl group sets it apart from other similar compounds. Its specific structure may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C42H58NO3+ |
|---|---|
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
2-[2-[(1E,3E,5E)-6-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-2-methylhepta-1,3,5-trienyl]-4-[(1E,3E)-4-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)penta-1,3-dienyl]pyridin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C42H58NO3/c1-30(14-10-15-31(2)35-28-37-39(4,5)19-12-21-41(37,8)45-35)26-34-27-33(18-23-43(34)24-25-44)17-11-16-32(3)36-29-38-40(6,7)20-13-22-42(38,9)46-36/h10-11,14-18,23,26-29,35-36,44H,12-13,19-22,24-25H2,1-9H3/q+1/b14-10+,17-11+,30-26+,31-15+,32-16+ |
Clé InChI |
JWMBURIAHSSRBB-QEVSVOLHSA-N |
SMILES isomérique |
C/C(=C\C1=[N+](C=CC(=C1)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)CCO)/C=C/C=C(\C)/C4C=C5C(CCCC5(O4)C)(C)C |
SMILES canonique |
CC(=CC1=[N+](C=CC(=C1)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)CCO)C=CC=C(C)C4C=C5C(CCCC5(O4)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















